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Compound of Interest

Compound Name: Zinc hydrogen phosphate

Cat. No.: B082006

An In-depth Technical Guide to the Physical Properties of Hopeite

Introduction

Hopeite is a rare hydrated zinc phosphate mineral with the chemical formula Zn3(POa4)2-4H20.
[1][2] It is primarily of interest to mineral collectors and researchers studying phosphate
mineralogy and crystallography. Hopeite is the orthorhombic dimorph of parahopeite, which has
the same chemical composition but a triclinic crystal structure.[1][3][4] This guide provides a
comprehensive overview of the core physical properties of hopeite, intended for researchers,
scientists, and professionals in related fields. The information is compiled from various
mineralogical studies and databases, with detailed experimental protocols and visual
representations of key concepts and workflows.

Quantitative Physical Properties of Hopeite

The following table summarizes the key quantitative physical properties of hopeite for easy
reference and comparison.
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Property

Value

Citations

Chemical Formula

Zn3(P0Oa4)2:4H20

[1](2][5][6]

Crystal System

Orthorhombic

[L1(3][61[7]

Crystal Class

Dipyramidal (mmm)

[1]

Space Group

Pnma

[1](7]

Unit Cell Dimensions

a =10.597(3) - 10.629(2) Ab =
18.318(8) - 18.339(3) Ac =
5.031(1) - 5.040(1) A

[7](8]

Mohs Hardness

3-35

[1112](31[4]

Density (Specific Gravity)

Measured: 3.0 - 3.1
g/cm3Calculated: 3.08 - 3.116

g/cm3

[21(3][41061[8]

Refractive Indices

na =1.572 — 1.574n( = 1.582
—1.591ny = 1.590 — 1.592

[1]3]

Birefringence 0.018 [9]
2V Angle (Calculated) 26° to 82° [3]
Formula Mass 458.17 g/mol [1]

Detailed Descriptions of Physical Properties
Crystallography and Structure

Hopeite crystallizes in the orthorhombic system, belonging to the dipyramidal (mmm) crystal

class and the Pnma space group.[1][7] Its crystal structure consists of ZnOa tetrahedra,

Zn02(H20)4 octahedra, and POa tetrahedra.[7][10] These polyhedra share corners and edges

to form layers parallel to the (010) plane.[10] This layered structure is a key characteristic of the

hopeite group minerals.

Hopeite is dimorphous with parahopeite; they share the same chemical formula but differ in

their crystal structure.[1][3][4] While hopeite is orthorhombic, parahopeite is triclinic.[1] There

are also two known varieties of hopeite, a-hopeite and [3-hopeite, which are distinguished by
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slight differences in their optical properties and thermal behavior, attributed to the orientation of
a water molecule in the crystal structure.[3]

Mechanical Properties

o Hardness: Hopeite has a Mohs hardness of approximately 3 to 3.5, indicating it is a relatively
soft mineral.[1][2][3][4]

o Tenacity: The mineral is brittle.[3][4][6]

o Cleavage: Hopeite exhibits perfect cleavage on {010}, good cleavage on {100}, and poor
cleavage on {001}.[1][3][6] The perfect cleavage is a notable diagnostic feature.

o Fracture: The fracture of hopeite is described as uneven or irregular.[1][3][4][6]

Optical Properties

» Luster: The luster of hopeite is typically vitreous (glassy), but can appear pearly on its perfect
{010} cleavage surfaces.[1][3][6]

Color: It can be colorless, white, grayish-white, pale yellow, or brownish-orange.[1][4][6] In
transmitted light, it is colorless.[2][3]

Streak: The streak of hopeite is white.[1][3][6]

Transparency: Crystals are typically transparent to translucent.[3][6][11]

Optical Class: Hopeite is biaxial negative.[1][3]

Other Physical Properties

o Crystal Habit: Hopeite commonly forms prismatic crystals that can be tabular. It is also found
in divergent aggregates, as crusts, or in reniform (kidney-shaped) masses.[1][2][6]

o Magnetism and Radioactivity: The mineral is non-magnetic and not radioactive.[1][5]

 Solubility: It is readily soluble in dilute hydrochloric acid.[4]
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Experimental Protocols

The characterization of hopeite's physical properties relies on a suite of standard mineralogical
techniques.

X-ray Diffraction (XRD)

Purpose: To determine the crystal structure, space group, and precise unit cell dimensions of
hopeite.

Methodology:

o A small, single crystal of hopeite is selected and mounted on a goniometer head.

e The crystal is placed in a single-crystal X-ray diffractometer.

e A monochromatic X-ray beam (e.g., MoKa radiation) is directed at the crystal.[8]

e The crystal is rotated, and the diffraction pattern of the X-rays is recorded by a detector.

e The positions and intensities of the diffraction spots are used to determine the unit cell
parameters (a, b, ¢) and the symmetry of the crystal lattice.

o Systematic absences in the diffraction data (e.g., hkO absent when h=2n+1) are used to
identify the space group as Pnma.[7]

e The intensity data is then used to solve the crystal structure, determining the atomic
positions of zinc, phosphorus, and oxygen within the unit cell through methods like the heavy
atom method or direct methods, followed by refinement using least-squares techniques.[7][8]
[12]

Mohs Hardness Test
Purpose: To determine the relative hardness of hopeite.
Methodology:

¢ A smooth, inconspicuous surface of the hopeite specimen is chosen.
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A set of standard Mohs hardness minerals (or calibrated picks) is used for scratch testing.

An attempt is made to scratch the hopeite with a mineral of known hardness (e.g., calcite,
hardness 3).

If the standard mineral scratches the hopeite, the hopeite is softer than that standard.
If the hopeite scratches the standard mineral, it is harder.

The process is repeated with minerals of different hardness values to bracket the hardness
of the sample. Hopeite's hardness of 3-3.5 means it can be scratched by fluorite (hardness
4) but will scratch calcite (hardness 3).[1]

Density Measurement (Toluene Immersion Method)

Purpose: To determine the specific gravity or density of a hopeite sample.

Methodology:

A fragment of pure hopeite is weighed in the air (W _air).

The same fragment is then weighed while fully submerged in a liquid of known density, such
as toluene (D_liquid). This weight is W_liquid.

The volume of the mineral (V) is calculated based on Archimedes' principle: V = (W_air -
W_liquid) / D_liquid.

The density of the hopeite (D_mineral) is then calculated by dividing its mass in air by its
volume: D_mineral = W_air / V.

This method was used to obtain a measured density of 3.065(9) g/cm? for a natural hopeite
specimen.[8]

Refractive Index Measurement (Immersion Method)

Purpose: To determine the principal refractive indices (na, n3, ny) of hopeite.

Methodology:
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o Small grains of hopeite are placed on a glass microscope slide.
e Adrop of a calibrated refractive index liquid is added to immerse the grains.
e The slide is observed under a petrographic microscope using plane-polarized light.

o The Becke line test is performed. The Becke line is a halo of light that moves into the
medium of higher refractive index as the microscope's focus is raised.

o The test is repeated with different immersion liquids until a liquid is found where the Becke
line disappears, indicating a match between the refractive index of the liquid and the mineral
grain for that specific orientation.

» By rotating the microscope stage and using polarized light, the different principal refractive
indices corresponding to the different crystallographic axes can be determined.

Visualizations

The following diagrams illustrate the relationships between hopeite's properties and the
workflow for their characterization.

Chemical Composition | determines Crystal Structure
EEEE— :
(Zn3(P0O4)2-4H20) (Orthorhombic, Pnma)

influences

Optical Mechanical

(Luster, Color, RI) bensity (Hardness, Cleavage, Fracture) Crystal Habit

Click to download full resolution via product page

Caption: Logical relationships between fundamental and macroscopic properties of hopeite.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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